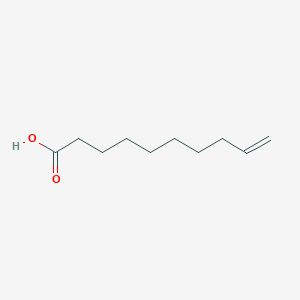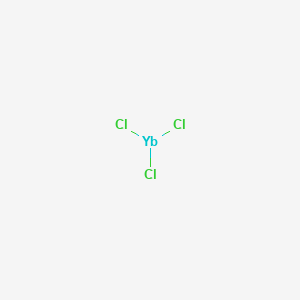
1-Chloro-2,5-dimethyl-3-nitrobenzene
Vue d'ensemble
Description
1-Chloro-2,5-dimethyl-3-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO2. It is characterized by a benzene ring substituted with a chlorine atom, two methyl groups, and a nitro group. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-dimethyl-3-nitrobenzene can be synthesized through the nitration of 2-chloro-1,4-dimethylbenzene. The process involves the following steps:
Nitration Reaction: 2-chloro-1,4-dimethylbenzene is dissolved in concentrated sulfuric acid and cooled to 0-5°C. Concentrated nitric acid is then added dropwise to the solution over 20 minutes. The reaction mixture is stirred at 0-5°C for 30 minutes.
Workup: The reaction mixture is poured into a mixture of ice and saturated aqueous potassium carbonate solution. The organic layer is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-2,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Major Products Formed:
- Reduction of the nitro group yields 1-chloro-2,5-dimethyl-3-aminobenzene.
- Oxidation of the methyl groups produces 1-chloro-2,5-dicarboxy-3-nitrobenzene.
Applications De Recherche Scientifique
1-Chloro-2,5-dimethyl-3-nitrobenzene is utilized in various scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its ability to undergo various chemical transformations.
Material Science: It is employed in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-chloro-2,5-dimethyl-3-nitrobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, directing incoming electrophiles to the meta position relative to the nitro group . This property is exploited in various synthetic applications to achieve selective substitution patterns.
Comparaison Avec Des Composés Similaires
1-Chloro-2,5-dimethyl-3-nitrobenzene can be compared with other nitrobenzene derivatives:
1-Chloro-2-nitrobenzene: Similar in structure but lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
1-Chloro-3-nitrobenzene: The nitro group is positioned differently, affecting the compound’s reactivity and the types of reactions it undergoes.
2,4-Dinitro-1-chlorobenzene: Contains two nitro groups, significantly increasing its electron-withdrawing effects and reactivity towards nucleophiles.
These comparisons highlight the unique reactivity and applications of this compound in various scientific and industrial contexts.
Propriétés
IUPAC Name |
1-chloro-2,5-dimethyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVFACWRHDRTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597814 | |
| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13711-22-3 | |
| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)








